![molecular formula C24H23BrO2 B2719316 Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-buten-1-yl]- CAS No. 147323-02-2](/img/structure/B2719316.png)
Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-buten-1-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-buten-1-yl]- is a chemical compound with the molecular formula C24H23BrO2 . It has an average mass of 423.342 Da and a monoisotopic mass of 422.088135 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group attached to a butenyl group, which is further attached to another phenol group through an ethoxy bridge . The bromine atom is attached to the ethoxy group .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.292±0.06 g/cm3 and a predicted boiling point of 521.8±50.0 °C .Scientific Research Applications
Antioxidant Properties
Phenolic compounds, including 4-(1-(4-(2-bromoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol, are well-known for their antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative damage to cells and contribute to various diseases. Research suggests that this compound may protect against oxidative stress and related health conditions .
Anti-Inflammatory Effects
Inflammation is a key factor in many chronic diseases. Some phenolic compounds exhibit anti-inflammatory properties by modulating inflammatory pathways. Investigations into 4-(1-(4-(2-bromoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol’s impact on inflammation could provide valuable insights for drug development .
Antimicrobial Activity
Phenolic compounds often possess antimicrobial properties. Researchers have explored their potential as natural alternatives to synthetic antimicrobials. Investigating the effects of 4-(1-(4-(2-bromoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol against bacteria, fungi, and other pathogens could yield promising results .
Anti-Cancer Potential
Phenolic compounds have drawn attention for their potential anti-cancer effects. While more studies are needed, exploring whether 4-(1-(4-(2-bromoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol exhibits any anti-tumor properties could be significant .
Supramolecular Chemistry Applications
Chalcones, a class of phenolic compounds, have been used in supramolecular chemistry. Their unique structures allow for interesting interactions, such as host-guest complexes and self-assembly. Investigating the supramolecular behavior of 4-(1-(4-(2-bromoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol could contribute to this field .
Non-Linear Optics (NLO)
Chalcones have NLO properties, making them useful in optical devices. Researchers have explored their potential for second harmonic generation (SHG) and electro-optic applications. While specific data on this compound is scarce, it’s worth investigating its NLO behavior .
Dye Synthesis
Chalcones serve as precursors for various dyes due to their conjugated systems. Investigating whether 4-(1-(4-(2-bromoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol can be utilized in dye synthesis could be enlightening .
Pharmaceutical Applications
Given the diverse biological activities of phenolic compounds, including anti-diabetic, anti-viral, and anti-inflammatory effects, exploring the potential pharmaceutical applications of 4-(1-(4-(2-bromoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol is essential .
properties
IUPAC Name |
4-[(E)-1-[4-(2-bromoethoxy)phenyl]-2-phenylbut-1-enyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17H2,1H3/b24-23+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOZMESSODTFHQ-WCWDXBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCBr)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCBr)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-buten-1-yl]- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

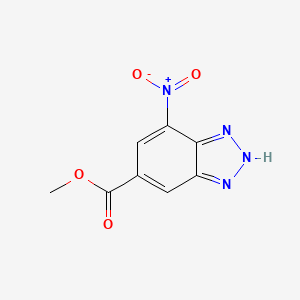
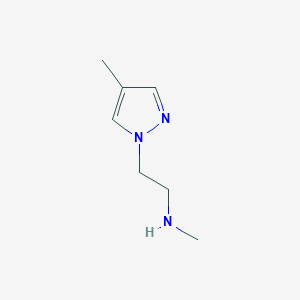
![2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2719235.png)
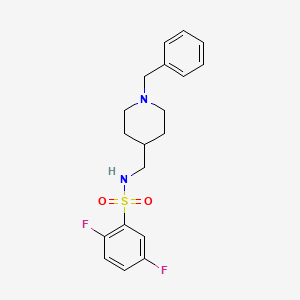
![4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2719237.png)
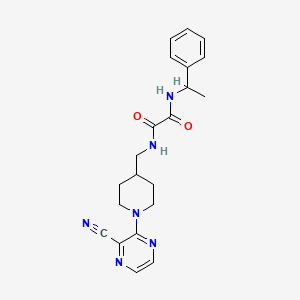
![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2719239.png)
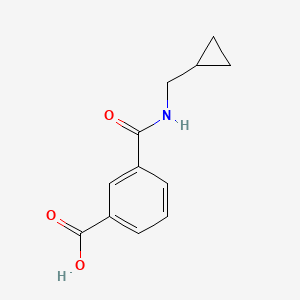
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(m-tolyl)urea](/img/structure/B2719243.png)
![2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2719247.png)
![2-methoxy-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2719249.png)
![3-[(1-acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]-N-propylpropanamide](/img/structure/B2719254.png)
![9-Thia-3-azabicyclo[4.2.1]nonane hydrochloride](/img/structure/B2719255.png)
